![molecular formula C6H5NS B13420465 1H-Thieno[3,4-b]pyrrole CAS No. 63156-09-2](/img/structure/B13420465.png)
1H-Thieno[3,4-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Thieno[3,4-b]pyrrole is a heterocyclic compound that consists of a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Thieno[3,4-b]pyrrole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride can yield N-substituted pyrroles . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of metal-catalyzed reactions, such as those involving manganese complexes, allows for efficient conversion of primary diols and amines to pyrroles with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1H-Thieno[3,4-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: N-substitution reactions are common, where the nitrogen atom in the pyrrole ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are used for N-substitution reactions.
Major Products: The major products formed from these reactions include N-substituted pyrroles, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .
Scientific Research Applications
1H-Thieno[3,4-b]pyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Thieno[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a competitive inhibitor of lysine-specific demethylase 1 (LSD1), a histone-modifying enzyme overexpressed in various cancers . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and thereby affecting gene expression and cellular processes.
Comparison with Similar Compounds
Thieno[2,3-b]pyridine: Known for its pharmacological activities, including anticancer and anti-inflammatory properties.
Thieno[3,2-b]pyrrole: Used in the development of high-performance polymer solar cells.
Thieno[3,4-c]pyrrole-4,6-(5H)-dione: Utilized in photovoltaic polymers for better efficiency.
Uniqueness: 1H-Thieno[3,4-b]pyrrole stands out due to its unique structural properties that allow for versatile chemical modifications and applications in various fields. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule make it a valuable compound for research and industrial applications.
Properties
CAS No. |
63156-09-2 |
|---|---|
Molecular Formula |
C6H5NS |
Molecular Weight |
123.18 g/mol |
IUPAC Name |
1H-thieno[3,4-b]pyrrole |
InChI |
InChI=1S/C6H5NS/c1-2-7-6-4-8-3-5(1)6/h1-4,7H |
InChI Key |
WZNWNABITQVHPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CSC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



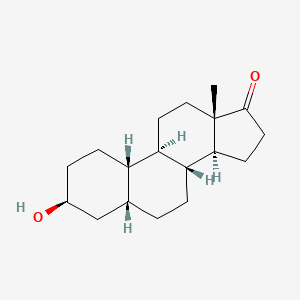
![(2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid](/img/structure/B13420396.png)
![Methyl [(3-fluorophenyl)methyl]carbamate](/img/structure/B13420402.png)

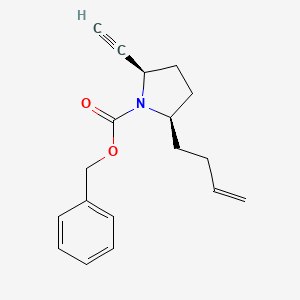
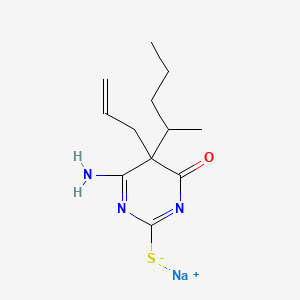



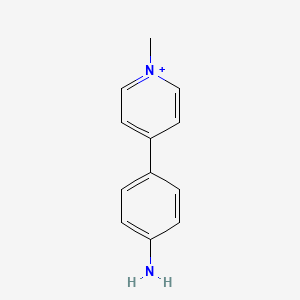

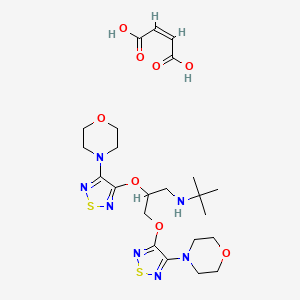
![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)
